molecular formula C11H14N6 B7934463 Sardomozide CAS No. 1443105-76-7

Sardomozide

Cat. No.: B7934463
CAS No.: 1443105-76-7
M. Wt: 230.27 g/mol
InChI Key: CYPGNVSXMAUSJY-CXUHLZMHSA-N
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Description

Sardomozide, also known as CGP 48664 or SAM-486A, is a potent inhibitor of S-adenosylmethionine decarboxylase (SAMDC). This enzyme plays a crucial role in the polyamine biosynthesis pathway, which is essential for cell growth and differentiation. This compound has garnered significant attention due to its broad-spectrum antiproliferative and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sardomozide can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.

    Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Sardomozide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify this compound to produce reduced forms with different biological activities.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups to alter its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with altered biological activities and chemical properties. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Sardomozide has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study the polyamine biosynthesis pathway and its regulation.

    Biology: this compound is employed in cell biology to investigate the role of polyamines in cell growth and differentiation.

    Medicine: Due to its antiproliferative and antitumor activities, this compound is studied for its potential use in cancer therapy.

    Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Sardomozide exerts its effects by inhibiting S-adenosylmethionine decarboxylase (SAMDC), an enzyme crucial for polyamine biosynthesis. By inhibiting SAMDC, this compound reduces the levels of polyamines, which are essential for cell proliferation and survival. This inhibition leads to cell growth arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Methylglyoxal bis(guanylhydrazone) (MGBG): An earlier generation SAMDC inhibitor with less specificity and potency compared to sardomozide.

    Aminoguanidine: Another SAMDC inhibitor with different pharmacokinetic properties.

Uniqueness of this compound

This compound is unique due to its high specificity and potency as a SAMDC inhibitor. It has an IC50 value of 5 nM, making it significantly more effective than earlier inhibitors like Methylglyoxal bis(guanylhydrazone) (MGBG). Additionally, this compound exhibits broad-spectrum antiproliferative and antitumor activities, making it a valuable compound in cancer research and therapy .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPGNVSXMAUSJY-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149400-88-4
Record name Sardomozide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149400884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SARDOMOZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB05S0B9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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